5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione
Description
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione is a hydantoin derivative featuring two imidazolidine-2,4-dione (hydantoin) moieties connected via a disulfide (-S-S-) bridge. The disulfide linkage is between two ethyl groups, each attached to the 4-position of the hydantoin rings.
Properties
IUPAC Name |
5-[2-[2-(2,5-dioxoimidazolidin-4-yl)ethyldisulfanyl]ethyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7-5(11-9(17)13-7)1-3-19-20-4-2-6-8(16)14-10(18)12-6/h5-6H,1-4H2,(H2,11,13,15,17)(H2,12,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFWQLYGMPDZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC1C(=O)NC(=O)N1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The initial step involves the synthesis of imidazolidine-2,4-dione rings through the reaction of glycine with urea under acidic conditions.
Introduction of Disulfide Bridge: The next step is the formation of the disulfide bridge. This is achieved by reacting the imidazolidine-2,4-dione rings with a disulfide-containing reagent such as cystamine under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The imidazolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bridge.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione involves its ability to undergo redox reactions. The disulfide bridge can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential therapeutic effects, including modulation of oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Hydantoin Derivatives
Key Observations :
- The target compound’s disulfide bridge distinguishes it from non-sulfur analogs (e.g., 5-isopropylhydantoin) and sulfur-ether derivatives (e.g., (R)-G6).
- Substituent length impacts steric and electronic properties. For example, the ethyl-linked disulfide in the target compound may confer greater conformational flexibility compared to the methyl-linked analog (CAS 535-07-9) .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Key Observations :
- The absence of spectroscopic data for the target compound limits direct comparisons. However, C=O stretches in hydantoins typically appear near 1700–1780 cm⁻¹, as seen in (R)-G6 .
- Disulfide bonds (S-S) exhibit IR stretches near 500–540 cm⁻¹, which would differentiate the target compound from non-disulfide analogs.
Biological Activity
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, and it features an imidazolidine core with a disulfanyl group. This unique structure contributes to its reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazolidine |
| Functional Groups | Disulfanyl, dioxoimidazolidin |
| Molecular Weight | 318.37 g/mol |
Research indicates that this compound acts primarily as a metalloproteinase inhibitor . It targets matrix metalloproteinases (MMPs), which play crucial roles in various pathological processes such as cancer metastasis and tissue remodeling.
Key Biological Activities:
- Metalloproteinase Inhibition: Reduces enzymatic activity related to extracellular matrix degradation.
- Anti-inflammatory Properties: Preliminary studies suggest potential applications in chronic inflammatory diseases.
- Antioxidant Activity: May help in mitigating oxidative stress.
Case Studies and Research Findings
-
In Vitro Studies:
- The compound has been shown to effectively inhibit specific MMPs in laboratory settings, demonstrating reduced activity in assays designed to measure enzymatic function.
-
Comparative Analysis:
- A comparative study highlighted the biological activity of several imidazolidine derivatives, showing that slight structural modifications can lead to significant changes in their biological effects. For instance:
| Compound Name | MMP Inhibition Activity | Unique Properties |
|---|---|---|
| 5-(methylthio)-5-methylimidazolidine-2,4-dione | Moderate | Contains methylthio group |
| 5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione | High | Enhanced lipophilicity |
| 5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione | Significant | Potential antioxidant activity |
- Pharmacological Implications:
Synthesis and Stability
The synthesis of this compound typically involves multi-step organic reactions that require precise control of conditions to ensure high yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclization and disulfide bond formation. A common approach for similar imidazolidine-diones involves refluxing precursors (e.g., thiosemicarbazides or hydantoin derivatives) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by recrystallization . For disulfide bridges, oxidative coupling of thiol intermediates using H2O2 or iodine may be employed. Purification typically uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include imidazolidine-dione carbonyls (δ ~170-175 ppm in <sup>13</sup>C NMR) and disulfide-linked ethyl protons (δ ~2.5-3.5 ppm in <sup>1</sup>H NMR). Coupling constants in <sup>1</sup>H NMR distinguish between cis/trans isomers .
- HRMS/UPLC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> peaks) and isotopic patterns. Disulfide bonds may fragment under MS conditions, requiring gentle ionization methods .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential irritancy .
- Store in sealed containers under inert gas (N2 or Ar) at 2–8°C, away from oxidizers and moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for derivatives of this compound?
- Methodology : Apply factorial design to variables such as solvent polarity (DMF vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometry. Use response surface modeling to identify optimal conditions. For example, higher temperatures (80–100°C) may favor cyclization but degrade disulfide bonds, requiring trade-off analysis .
Q. What analytical techniques assess the redox stability of the disulfide bond in this compound?
- Methodology :
- HPLC-UV/ECD : Monitor disulfide bond integrity under reducing (e.g., DTT, glutathione) or oxidizing (H2O2) conditions.
- Cyclic Voltammetry : Quantify redox potentials to predict reactivity in biological systems .
Q. How can computational modeling predict reactivity or interactions of this compound?
- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the disulfide bridge. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with thiol-containing proteins (e.g., thioredoxin), guiding mechanistic studies .
Q. How should researchers address contradictory data in literature regarding this compound’s biological activity?
- Methodology :
- Purity Verification : Re-evaluate reported compounds via HPLC and elemental analysis; impurities (e.g., residual solvents) may skew bioactivity results .
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., redox buffer pH).
Q. What strategies enhance the solubility of this compound for in vitro studies without altering its redox properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
